molecular formula C10H9NO3S B1269010 Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 188614-01-9

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B1269010
M. Wt: 223.25 g/mol
InChI Key: UFSVRHNRNVVBJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate derivatives has been explored through various methods. A simple and efficient synthesis from saccharin sodium salt was achieved, demonstrating its utility as a precursor for the synthesis of new classes of compounds with potential applications (A. Vidal, J. Madelmont, E. Mounetou, 2006). Additionally, one-pot synthesis approaches have been reported, highlighting the compound's versatility in chemical synthesis (R. Gupta, S. Jain, Vandana Gupta, R. K. Rathore, 1989).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of related benzothiazine derivatives. For instance, the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate has been elucidated through X-ray crystallography, revealing the formation of unsymmetrical ethers and detailing the molecular interactions within the crystalline structure (M. Arshad, O. Şahin, M. Zia-ur-Rehman, et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate derivatives has been studied extensively. Reactions with various reagents have been explored, demonstrating the compound's ability to undergo transformations such as Dieckmann cyclisation and intramolecular azo coupling, leading to the formation of diverse and complex heterocyclic structures (R. M. Scrowston, D. C. Shaw, 1976).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline forms and solubility, have been characterized through methods such as X-ray diffraction analysis. This analysis has revealed polymorphism in certain derivatives, providing insight into the relationship between molecular structure and physical properties (I. Ukrainets, A. Burian, V. Baumer, et al., 2018).

Chemical Properties Analysis

The chemical properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate and its derivatives have been a subject of investigation, particularly in the context of their reactivity and potential as intermediates in the synthesis of biologically active molecules. Their behavior in various chemical reactions and the formation of novel compounds through processes like alkylation and cyclization have been documented, providing valuable information on their chemical versatility and potential applications (I. Ukrainets, L. A. Petrushova, S. Shishkina, et al., 2015).

Scientific Research Applications

Precursor for Synthesis of Antiosteoarthritis Compounds

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has been found useful as a precursor in the synthesis of quaternary ammonium derivatives with potential applications in antiosteoarthritis treatments. This synthesis process was efficiently achieved from saccharin sodium salt (A. Vidal, J. Madelmont, E. Mounetou, 2006).

Synthesis of Derivatives for Chemical Studies

The compound has been used in reactions with ‘push–pull’ enamines, leading to a set of derivatives for further chemical studies. This includes the preparation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives and benzothiazinone spiro derivatives (K. G. Nazarenko et al., 2008).

Component in Organic Synthesis

This compound is used in the synthesis of various organic structures, such as 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids, demonstrating its versatility in organic chemistry (V. L. Cizej, U. Urleb, 1996).

Synthesis of Benzothiazine Hydroxamic Acids

The compound is instrumental in creating benzothiazine hydroxamic acids, which have various chemical applications. It undergoes interesting reactions with sodium hydroxide, leading to the formation of different acids and lactams (R. T. Coutts et al., 1970).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSVRHNRNVVBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351403
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

CAS RN

188614-01-9
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Trifilenkov, VV Kobak, MA Salina… - Journal of …, 2006 - ACS Publications
In this work, we explored several original combinatorial derivatization patterns for the 3,4-dihydro-2H-1,4-benzothiazine scaffold. The synthesis begins with commercially available 4-…
Number of citations: 10 pubs.acs.org

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